molecular formula C9H8ClN3S2 B1616555 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 299442-99-2

5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No. B1616555
CAS RN: 299442-99-2
M. Wt: 257.8 g/mol
InChI Key: YUZFGWJPVMGTOQ-UHFFFAOYSA-N
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Description

“5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with the linear formula C9H7ClN2S3 . It is also known as CBTA.


Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of this compound derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated . The reactions can be carried out effectively with the use of ultrasound .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7ClN2S3 . The average mass is 257.763 Da and the monoisotopic mass is 256.984802 Da .


Chemical Reactions Analysis

The reactions of “this compound” and the chemical species which take place in the investigated reactions have been studied computationally via density functional theory (DFT) calculations .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spectral Studies : 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized using various chemical processes, often involving the use of elemental analyses, IR, NMR, and X-ray data. These compounds exhibit stabilization through intramolecular and intermolecular hydrogen bonding and have been characterized using Density Functional Theory (DFT) methods (Dani et al., 2013).
  • Crystallographic Studies : The structural characteristics of 1,3,4-thiadiazole derivatives have been extensively studied. Various methods, including X-ray diffraction and computational techniques, have been employed to understand their molecular and crystal structure, revealing critical insights into the geometry optimization and electronic transitions of these compounds (Kerru et al., 2019).

Biological Applications and Activity Studies

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole-2-amine have been synthesized and evaluated for their biological activities. These compounds have shown significant DNA protective abilities and antimicrobial activities, making them potential candidates for therapeutic applications (Gür et al., 2020).
  • Insecticidal Activity : Derivatives of 1,3,4-thiadiazol-2-amine have been synthesized and tested for insecticidal properties, particularly against pests like cotton leafworm (Spodoptera littoralis). These studies offer insights into the potential use of these compounds in agricultural pest management (Ismail et al., 2021).

Material and Chemical Properties

  • Ligand Coordination and Organometallic Materials : Studies have explored the coordination behavior of 1,3,4-thiadiazole derivatives with transition metal ions. These compounds have been found to be excellent precursors for the engineering of organometallic materials, indicating their utility in material science and chemistry (Ardan et al., 2017).

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZFGWJPVMGTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350126
Record name 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299442-99-2
Record name 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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